![molecular formula C16H22BrN3O2 B5324884 N~4~-(4-bromo-3-methylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide](/img/structure/B5324884.png)
N~4~-(4-bromo-3-methylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~4~-(4-bromo-3-methylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide, also known as BRL-15572, is a synthetic compound that has been extensively studied for its potential use as a therapeutic agent. It belongs to the class of piperidine carboxamides, which have been found to exhibit a wide range of pharmacological activities.
Wirkmechanismus
N~4~-(4-bromo-3-methylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide acts as a selective antagonist of the delta-opioid receptor, which is a type of opioid receptor that is primarily involved in the regulation of pain and mood. By blocking the activity of this receptor, this compound is able to reduce pain and inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound is able to reduce pain and inflammation in animal models of various diseases, including arthritis, neuropathic pain, and inflammatory bowel disease. It has also been found to have a favorable safety profile, with no significant adverse effects observed in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N~4~-(4-bromo-3-methylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide is its potency and selectivity for the delta-opioid receptor, which makes it a valuable tool for studying the role of this receptor in pain and inflammation. However, one limitation is that it is a synthetic compound, which may limit its applicability in certain experimental systems.
Zukünftige Richtungen
There are several potential future directions for research on N~4~-(4-bromo-3-methylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide. One area of interest is the development of more potent and selective delta-opioid receptor antagonists for the treatment of chronic pain and inflammation. Another area of interest is the investigation of the potential role of this receptor in other disease states, such as addiction and depression. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential therapeutic applications.
Synthesemethoden
The synthesis of N~4~-(4-bromo-3-methylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide involves the reaction of 4-bromo-3-methylbenzoyl chloride with N,N-dimethylpiperidine in the presence of a base. The resulting intermediate is then treated with diethylamine and acetic anhydride to yield the final product.
Wissenschaftliche Forschungsanwendungen
N~4~-(4-bromo-3-methylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide has been extensively studied for its potential use as a therapeutic agent in the treatment of various diseases. It has been found to exhibit potent analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of chronic pain and inflammation.
Eigenschaften
IUPAC Name |
4-N-(4-bromo-3-methylphenyl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrN3O2/c1-11-10-13(4-5-14(11)17)18-15(21)12-6-8-20(9-7-12)16(22)19(2)3/h4-5,10,12H,6-9H2,1-3H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWHCILLJBRNPNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2CCN(CC2)C(=O)N(C)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.